molecular formula C11H17Cl3N2O B2615274 1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride CAS No. 89989-00-4

1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride

Cat. No. B2615274
CAS RN: 89989-00-4
M. Wt: 299.62
InChI Key: PCDONPXMZQZUTC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride is C11H16N2O · 2HCl . The compound has a molecular weight of 265.18 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a melting point of 240 °C (dec.) (lit.) .

Scientific Research Applications

Dopamine Uptake Inhibition

1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride has been implicated in the synthesis of GBR-12909, a dopamine uptake inhibitor. This synthesis process has been optimized for large-scale production, focusing on environmental sustainability and improved yield (Ironside et al., 2002).

Antihistamine Application

This compound is related to cetirizine, a piperazine antihistamine effective in treating urticaria and allergic rhinitis. Cetirizine is a selective H1 histamine receptor antagonist and a principal human metabolite of hydroxyzine, another piperazine class antihistamine (Arlette, 1991).

Serotonin Antagonism

1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride is structurally similar to NAN-190, a postsynaptic 5-HT1A serotonin antagonist. This compound's selectivity and affinity for serotonin receptors have been enhanced by modifying its molecular structure (Raghupathi et al., 1991).

Electrochemical Characterization

The electrochemical behavior of 1-(4-Chloro-2-methoxyphenyl)piperazine, along with other aryl piperazines, has been studied for forensic applications. These compounds have been analyzed using voltammetric methods, with potential applications in detecting and quantifying these substances in biological matrices (Milanesi et al., 2021).

Fluorescent Ligand Research

1-(4-Chloro-2-methoxyphenyl)piperazine derivatives have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds exhibit high receptor affinity and are valuable in visualizing receptor activity using fluorescence microscopy (Lacivita et al., 2009).

PET Imaging Studies

Compounds like 1-(4-Chloro-2-methoxyphenyl)piperazine have been used in PET imaging studies to analyze serotonergic neurotransmission. This research includes radiochemistry, animal studies, and human data, providing insights into the functioning of serotonin receptors (Plenevaux et al., 2000).

properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDONPXMZQZUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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